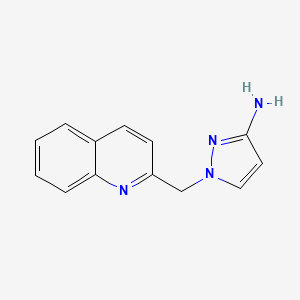![molecular formula C12H19N3O2 B13879800 tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)
tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate: is an organic compound with the molecular formula C12H19N3O2. It is a derivative of pyridine and carbamate, featuring a tert-butyl group, an aminomethyl group, and a methylcarbamate group. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate typically involves the reaction of 2-(aminomethyl)pyridine with tert-butyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the hydrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structure allows for modifications that can enhance binding affinity and specificity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. It binds to the active site of the target protein, altering its activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
- tert-butyl N-[5-(aminomethyl)-2-pyridyl]carbamate
- tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Comparison: tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both tert-butyl and methylcarbamate groups. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
Molecular Formula |
C12H19N3O2 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15(4)10-5-6-14-9(7-10)8-13/h5-7H,8,13H2,1-4H3 |
InChI Key |
YXNWJHWPSUMYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=NC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



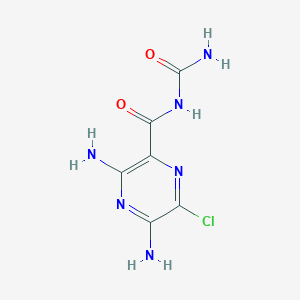
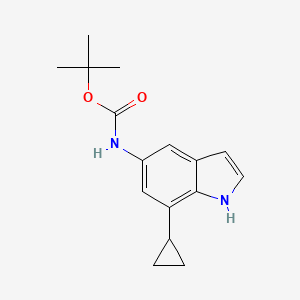
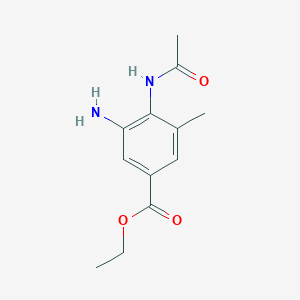
![4-[(4-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13879730.png)
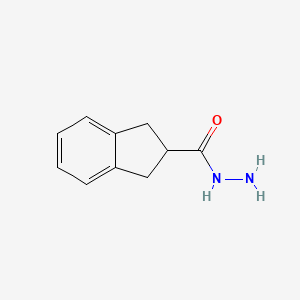
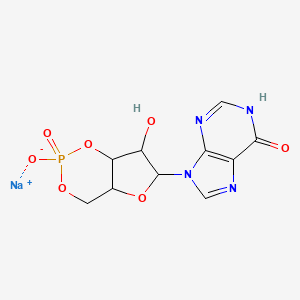
![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
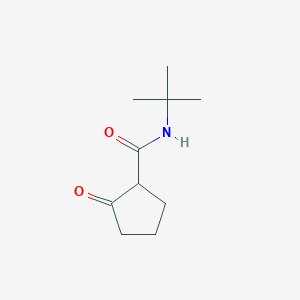


![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)

